molecular formula C16H13ClO5 B5839126 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine

8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine

Cat. No.: B5839126
M. Wt: 320.72 g/mol
InChI Key: UHRUGMLRDNLLGM-UHFFFAOYSA-N
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Description

8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chlorinated benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the chlorinated benzodioxole with a suitable benzodioxine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Alcohols, amines, or other reduced forms.

    Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole structures, such as piperine and safrole.

    Chlorinated Benzodioxines: Other chlorinated derivatives of benzodioxine, which may have similar chemical properties but different biological activities.

Uniqueness

8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxole moiety and a chlorinated benzodioxine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yloxymethyl)-6-chloro-4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c17-12-3-10-6-18-8-22-16(10)11(4-12)7-19-13-1-2-14-15(5-13)21-9-20-14/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRUGMLRDNLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)COC3=CC4=C(C=C3)OCO4)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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